molecular formula C9H7ClN2O2 B1375547 methyl 2-chloro-1H-benzimidazole-4-carboxylate CAS No. 1171129-05-7

methyl 2-chloro-1H-benzimidazole-4-carboxylate

Cat. No.: B1375547
CAS No.: 1171129-05-7
M. Wt: 210.62 g/mol
InChI Key: ILEUCNCKSCQHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is a chemical compound built on the privileged benzimidazole scaffold, a structure of high importance in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides . This close structural analogy allows benzimidazole derivatives to interact readily with various biopolymers in biological systems, making them a cornerstone in the development of novel therapeutic agents . The specific substitution pattern on this compound—featuring a chloro group at the 2-position and a carboxylate ester at the 4-position—is strategically designed to optimize its interactions with therapeutic targets, influencing properties like potency and selectivity . This compound serves as a versatile building block in organic synthesis and a key intermediate for investigating new pharmacological pathways. Benzimidazole derivatives are extensively studied for their potential as anticancer agents. Research indicates they can function through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalation agents, and protein kinase inhibitors . Furthermore, the benzimidazole core is a common feature in several clinically approved anticancer drugs, such as Abemaciclib and Veliparib, highlighting the scaffold's significant translational potential . Beyond oncology, structurally similar benzimidazole compounds demonstrate potent broad-spectrum antimicrobial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans . The primary molecular targets for these activities are believed to include dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase (HDAC) . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 2-chloro-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEUCNCKSCQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171129-05-7
Record name methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes substitution under mild conditions due to electron-withdrawing effects from the adjacent benzimidazole ring.

Key Reactions:

  • Amine Substitution :
    Reaction with 4-methylpiperidine in THF under reflux yields methyl 2-(4-methylpiperidin-1-yl)-1H-benzimidazole-4-carboxylate (35% yield) .
    Conditions : THF, reflux (12 h), 4-methylpiperidine (1.2 equiv).

  • Thiol Substitution :
    Treatment with thiophenol in DMF using K₂CO₃ as a base produces the corresponding thioether derivative .

NucleophileReagent/ConditionsProductYieldReference
4-MethylpiperidineTHF, refluxMethyl 2-(4-methylpiperidin-1-yl)-1H-benzimidazole-4-carboxylate35%
ThiophenolDMF, K₂CO₃, 80°CMethyl 2-(phenylthio)-1H-benzimidazole-4-carboxylate68%

Ester Hydrolysis

The methyl ester at position 4 undergoes hydrolysis to form the carboxylic acid derivative, enabling further functionalization.

Reaction Pathways:

  • Acidic Hydrolysis :
    HCl (6M) in refluxing ethanol converts the ester to 2-chloro-1H-benzimidazole-4-carboxylic acid .

  • Basic Hydrolysis :
    NaOH (2M) in aqueous THF yields the sodium salt, which is acidified to isolate the free acid .

ConditionsProductReaction TimeYield
6M HCl, EtOH, reflux2-Chloro-1H-benzimidazole-4-carboxylic acid6 h82%
2M NaOH, THF/H₂OSodium 2-chloro-1H-benzimidazole-4-carboxylate4 h75%

Oxidation and Reduction

The benzimidazole core and substituents participate in redox reactions:

  • Oxidation :
    Treatment with KMnO₄ in acidic medium oxidizes the benzimidazole ring to a quinoxaline derivative, though yields are moderate (45–50%) .

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring system to a dihydrobenzimidazole .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed coupling reactions:

  • Suzuki Coupling :
    Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces 2-aryl derivatives .
    Conditions : DMF, 100°C, 12 h, K₂CO₃ (2 equiv).

Boronic AcidProductYield
Phenylboronic acidMethyl 2-phenyl-1H-benzimidazole-4-carboxylate60%
4-Methoxyphenylboronic acidMethyl 2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxylate55%

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Imidazo[4,5-b]pyridine Synthesis :
    Reaction with ethylenediamine under microwave irradiation forms imidazo[4,5-b]pyridine derivatives (70% yield) .

Comparative Reactivity Analysis

Reactivity trends for methyl 2-chloro-1H-benzimidazole-4-carboxylate:

Reaction TypeRate (Relative)Key Influencing Factors
Nucleophilic SubstitutionHighElectron-deficient C2 position, polar aprotic solvents
Ester HydrolysisModerateAcid/base strength, solvent polarity
Cross-CouplingMediumCatalyst activity, boronic acid substituents

Mechanistic Insights

  • Substitution at C2 :
    Proceeds via an SₙAr mechanism, where the electron-withdrawing benzimidazole ring stabilizes the transition state .

  • Ester Reactivity :
    Hydrolysis follows nucleophilic acyl substitution, with basic conditions favoring carboxylate formation .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-chloro-1H-benzimidazole-4-carboxylate has gained attention for its potential as a pharmaceutical agent due to its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Mechanism of Action : The compound functions primarily through the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition disrupts cancer cell growth and leads to apoptosis .
  • Case Studies :
    • In vitro studies have shown that this compound effectively inhibits the growth of the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective concentrations required to reduce cell viability .
    • A study reported that derivatives of benzimidazole, including this compound, demonstrated notable anticancer activity against various tumor types, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

This compound also displays promising antimicrobial activity:

  • Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating significant antibacterial potential .
  • Antifungal Activity : The compound has been evaluated for antifungal properties against strains like Candida albicans, indicating a broad spectrum of action beneficial for treating infections in immunocompromised patients .

Agricultural Applications

Benzimidazole derivatives are often utilized in agrochemicals due to their efficacy in pest control.

Pesticidal Activity

This compound has been investigated for its potential use as a pesticide:

  • Fungicidal Properties : Studies have indicated that benzimidazole derivatives can inhibit fungal growth, making them suitable candidates for developing agricultural fungicides .

Material Science Applications

The unique chemical structure of this compound allows it to be explored in materials science:

Polymer Chemistry

Research is ongoing into the use of benzimidazole derivatives in polymer synthesis, where they can enhance material properties such as thermal stability and mechanical strength .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureSignificantModerate
Methyl 2-chloro-1H-benzimidazole-5-carboxylateStructureHighModerate
Methyl 2-chloro-1H-benzimidazole-6-carboxylateStructure TBDModerateLow

Mechanism of Action

The mechanism of action of methyl 2-chloro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-1H-benzimidazole-5-carboxylate
  • Methyl 2-chloro-1H-benzimidazole-6-carboxylate
  • Methyl 2-chloro-1H-benzimidazole-7-carboxylate

Uniqueness

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ester and chlorine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Biological Activity

Methyl 2-chloro-1H-benzimidazole-4-carboxylate is a member of the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their potential as antiproliferative, antimicrobial, antifungal, and antiviral agents. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a methyl ester and a chlorine substituent, which influences its lipophilicity and biological interactions. The general structure can be represented as follows:

C9H8ClN2O2\text{C}_9\text{H}_8\text{Cl}\text{N}_2\text{O}_2

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells. For instance, derivatives with similar structures have been reported to display IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMDA-MB-23116.38
CamptothecinMDA-MB-2310.41
Other Benzimidazole DerivativeMDA-MB-231>100

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have indicated that this compound exhibits moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Benzimidazole Compounds

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus32
Other Benzimidazole DerivativeE. coli64

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microtubule formation in cancer cells, leading to apoptosis. This is consistent with findings that benzimidazoles can interfere with cellular processes such as DNA replication and mitosis . Additionally, some studies suggest that these compounds may induce apoptosis through mitochondrial pathways, releasing pro-apoptotic factors into the cytosol .

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical and preclinical settings:

  • Anticancer Efficacy : In vitro studies on this compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating high potency compared to standard chemotherapeutic agents .
  • Antimicrobial Studies : A comparative analysis showed that this compound had superior antibacterial activity compared to traditional antibiotics against resistant bacterial strains .
  • Structure-Activity Relationship (SAR) : Research has established that modifications at specific positions on the benzimidazole ring significantly influence biological activity. For example, substituents at the C4 position enhance both antiproliferative and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-chloro-1H-benzimidazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with activated carbonyl intermediates. For example, describes a similar procedure for benzoxazole carboxylates, where refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids under controlled conditions yields target compounds. Optimizing stoichiometry (e.g., excess aryl acid) and reaction time (e.g., 15 hours) is critical for maximizing yield . For benzimidazole derivatives, chlorination steps (e.g., using POCl₃ or SOCl₂) may follow cyclization, as seen in ’s synthesis of pyridyl benzimidazoles .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Multimodal analysis is required:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., distinguishing between benzimidazole N-H and ester carbonyl signals) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretch for benzimidazole) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for chlorine isotopes (e.g., [M+H]⁺ with characteristic Cl isotopic peaks) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on and :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with irritants .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., 1H vs. 3H benzimidazole forms) or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria by analyzing signal splitting at low temperatures .
  • Deuterated Solvent Screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to observe solvent-dependent shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity .

Q. What strategies optimize the thermal stability of this compound for material science applications?

  • Methodological Answer : highlights thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for assessing decomposition profiles. To enhance stability:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position, as seen in ’s trifluoromethyl benzothiophene derivatives .
  • Co-crystallization : Form salts or co-crystals with thermally inert counterions (e.g., sulfonate salts) to disrupt lattice vibrations .

Q. How do electronic effects of substituents influence the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Computational Modeling : Density Functional Theory (DFT) to calculate electron density maps (e.g., HOMO-LUMO gaps) and predict binding affinity .
  • In vitro Assays : Test derivatives with varied substituents (e.g., -OCH₃, -NO₂) against target enzymes (e.g., cytochrome P450) to correlate electronic effects with inhibitory potency .

Q. What experimental designs address low reproducibility in benzimidazole carboxylate syntheses?

  • Methodological Answer : Key factors include:

  • Purification Protocols : Use flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradients) to isolate high-purity products .
  • Reagent Quality Control : Ensure anhydrous conditions for chlorination steps (e.g., SOCl₂ must be freshly distilled to avoid hydrolysis) .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.